3-butan-2-yl-2-sulfanylidene-1H-quinazolin-4-one
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Overview
Description
3-butan-2-yl-2-sulfanylidene-1H-quinazolin-4-one is a chemical compound belonging to the quinazolinone family. Quinazolinones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This particular compound features a unique structure that includes a sulfanylidene group, which contributes to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-butan-2-yl-2-sulfanylidene-1H-quinazolin-4-one can be achieved through various methods. One efficient approach involves a one-pot intermolecular annulation reaction of o-amino benzamides and thiols. This method is notable for its good functional group tolerance, being transition metal and external oxidant-free, and easy operation . Another method involves the copper-mediated tandem C(sp2)–H amination and annulation of benzamides and amidines .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
3-butan-2-yl-2-sulfanylidene-1H-quinazolin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfanylidene group to a thiol or thioether.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfanylidene group is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like amines for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols or thioethers.
Scientific Research Applications
3-butan-2-yl-2-sulfanylidene-1H-quinazolin-4-one has diverse applications in scientific research:
Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly for its potential antimicrobial and biofilm inhibition effects.
Organic Synthesis: It serves as a building block for synthesizing more complex molecules in organic chemistry.
Material Science: The compound’s properties can be explored for developing new materials with specific functionalities.
Mechanism of Action
The mechanism of action of 3-butan-2-yl-2-sulfanylidene-1H-quinazolin-4-one involves its interaction with molecular targets and pathways. For instance, quinazolinone derivatives have been shown to inhibit biofilm formation in Pseudomonas aeruginosa by targeting the quorum sensing system . This inhibition reduces the virulence factors of the bacteria, making it less pathogenic.
Comparison with Similar Compounds
Similar Compounds
2-arylquinazolin-4-one: Similar in structure but lacks the sulfanylidene group.
2-phenyl-pyrido[2,3-d]pyrimidin-4-one: Another quinazolinone derivative with different substituents.
3-phenyl-2H-1,2,4-benzothiadiazine-1,1-dioxide: Contains a benzothiadiazine ring instead of a quinazolinone core.
Uniqueness
3-butan-2-yl-2-sulfanylidene-1H-quinazolin-4-one is unique due to the presence of the sulfanylidene group, which imparts distinct chemical properties and reactivity compared to other quinazolinone derivatives
Properties
IUPAC Name |
3-butan-2-yl-2-sulfanylidene-1H-quinazolin-4-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2OS/c1-3-8(2)14-11(15)9-6-4-5-7-10(9)13-12(14)16/h4-8H,3H2,1-2H3,(H,13,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QHFSMCPUFWXIQC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)N1C(=O)C2=CC=CC=C2NC1=S |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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